

Technical Guide: Spectroscopic Characterization of 2-Chloro-6-fluoroquinoline-3-carbonitrile

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Compound of Interest

Compound Name:	2-Chloro-6-fluoroquinoline-3-carbonitrile
CAS No.:	948291-71-2
Cat. No.:	B1356013

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Part 1: Executive Summary & Structural Context

2-Chloro-6-fluoroquinoline-3-carbonitrile is a critical heterocyclic intermediate utilized primarily in the synthesis of advanced fluoroquinolone antibiotics and tyrosine kinase inhibitors (e.g., EGFR inhibitors). Its structural integrity relies on the precise arrangement of a quinoline core substituted with a chlorine atom at position 2, a nitrile group at position 3, and a fluorine atom at position 6.

For researchers in drug development, this molecule presents a unique spectroscopic challenge due to the interplay between the quadrupole moment of Chlorine (

Cl), the strong electronegativity of Fluorine (

F), and the magnetic anisotropy of the Nitrile (CN) group. This guide provides a definitive framework for validating the identity and purity of this compound.

Structural Parameters

Property	Value
IUPAC Name	2-Chloro-6-fluoroquinoline-3-carbonitrile
CAS Number	948291-71-2
Molecular Formula	C
	H
	ClFN
Exact Mass	206.0047 Da
Key Pharmacophores	2-Cl (Leaving group), 3-CN (Electrophile/Precursor), 6-F (Metabolic stability)

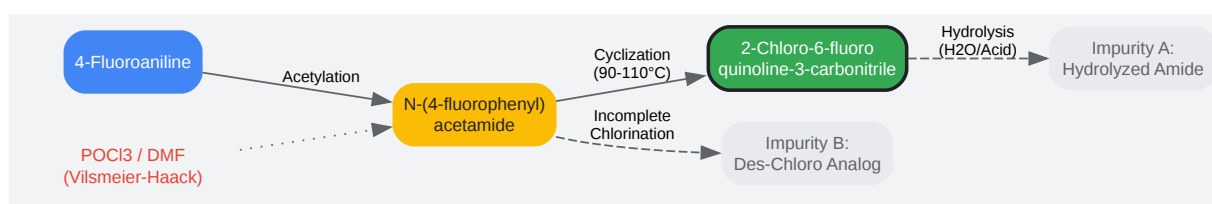
Part 2: Synthesis & Impurity Logic[3][5]

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent peaks and specific by-products. The most robust route involves the Vilsmeier-Haack cyclization of

-(4-fluorophenyl)acetamide derivatives.

Diagram 1: Synthesis & Impurity Pathway

Figure 1: Logical flow of synthesis and potential spectroscopic impurities.



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Caption: Vilsmeier-Haack cyclization route highlighting critical impurities detectable by LC-MS and NMR.

Part 3: Spectroscopic Characterization

Mass Spectrometry (MS)

Methodology: High-Resolution Electrospray Ionization (HR-ESI-MS) or GC-MS (EI).

The presence of a single Chlorine atom provides a definitive isotopic fingerprint. Researchers must validate the molecular ion cluster before proceeding to NMR.

- Primary Ion:

at

207.01.[1]

- Isotopic Pattern: The

Cl and

Cl isotopes exist in a natural abundance of approximately 3:1.

- Diagnostic Rule: Look for the "M" and "M+2" peaks with a relative intensity ratio of 3:1.
- Note: If the ratio is 1:1, the sample may be contaminated with a brominated analog (rare but possible if POBr was used).

Ion Species	m/z (Theoretical)	Relative Intensity	Assignment
(Cl)	207.01	100%	Base Peak
(Cl)	209.01	~32%	Isotope Confirmation
	229.00	Variable	Sodium Adduct

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on neat solid.

The nitrile group is the primary spectroscopic handle, appearing in a "silent" region of the spectrum, free from interference.

- Nitrile Stretch: 2230 ± 5 cm⁻¹
 - Interpretation: A sharp, medium-intensity band. Absence of this band suggests hydrolysis to the amide or carboxylic acid.
- Quinoline Ring: 1615, 1580 cm⁻¹
- Aryl Fluoride: ~1210–1240 cm⁻¹
(Strong).

Nuclear Magnetic Resonance (NMR)

Methodology: 500 MHz instrument, Solvent: DMSO-

or CDCl₃

The

¹H NMR spectrum is characterized by the coupling of protons to the fluorine atom (100% abundance). This results in characteristic splitting patterns (doublets) that are not observed in non-fluorinated quinolines.

Diagnostic

¹H NMR Signals (DMSO-

Position	Chemical Shift (, ppm)	Multiplicity	Coupling Constants (, Hz)	Assignment Logic
H-4	8.90 – 9.05	Singlet (s)	-	Most Deshielded. Proximity to CN and Ring N. Diagnostic for 3-substituted quinolines.
H-5	8.05 – 8.15	dd	,	Ortho to H-6(F). Shows long-range coupling to F.
H-8	7.85 – 7.95	dd	,	Ortho to N, Meta to F.
H-7	7.70 – 7.80	td (or ddd)	,	Multiplet. Couples to H-8, H-5, and strongly to F-6.

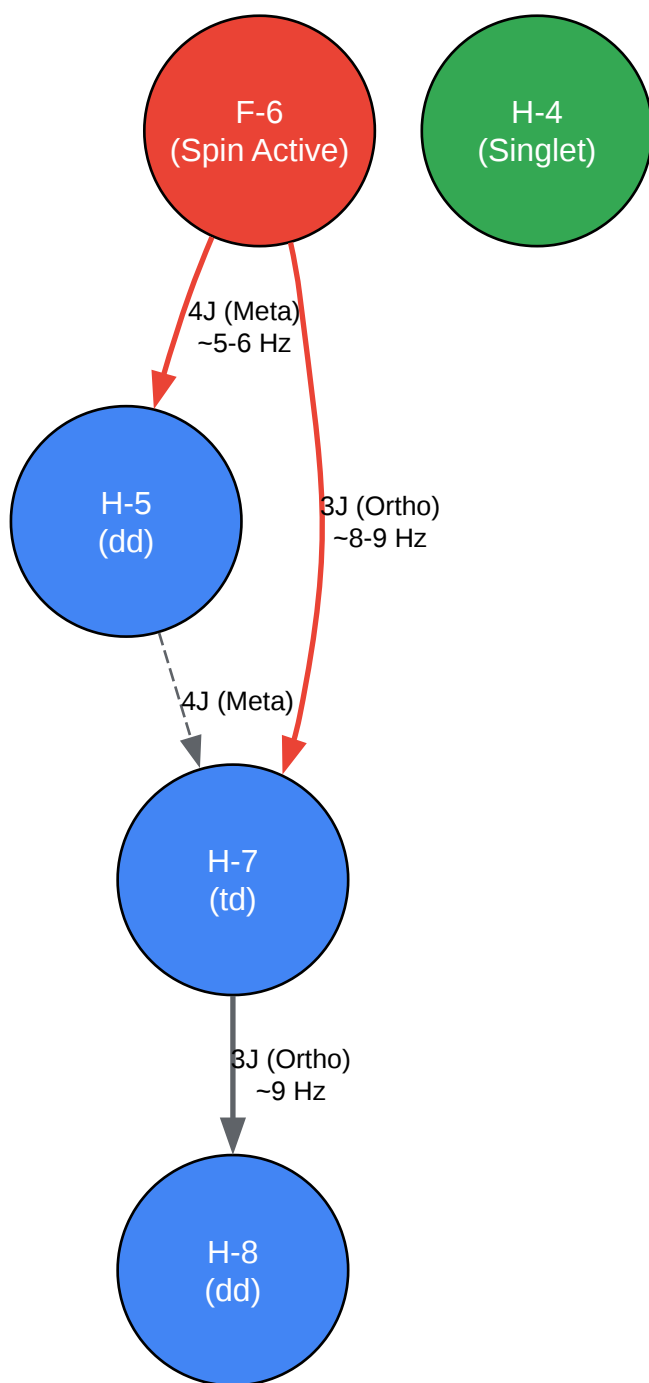
Diagnostic

F NMR

- Shift: -110.0 to -115.0 ppm (Singlet or multiplet if decoupled/coupled).
- Validation: A single peak confirms regiospecific fluorination. Multiple peaks indicate regioisomers (e.g., 7-fluoro impurity).

Diagram 2: NMR Coupling Connectivity

Figure 2: Visualization of the spin-spin coupling network in the 6-fluoroquinoline core.



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Caption: ^{19}F - ^1H coupling network. Note the strong ortho coupling between F-6 and H-7.

Part 4: Quality Control & Stability

Purity Analysis (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm).
- Mobile Phase: Gradient Acetonitrile/Water (with 0.1% Formic Acid).
- Detection: UV at 254 nm (Aromatic) and 310 nm (Quinoline specific).
- Retention Time: The 2-Cl, 3-CN substitution makes this compound lipophilic. Expect elution late in the gradient (relative to the acid or amide).

Handling Precautions

- Hydrolysis Risk: The 2-Chloro position is activated for nucleophilic aromatic substitution (). Avoid prolonged exposure to nucleophilic solvents (methanol, water) under basic conditions, which can displace the chloride.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile.

References

- Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines: Kadre, T., et al. "Synthesis of 2-chloro-3-formyl quinolines and 2-chloro-3-acetyl quinolines." [2] Heterocyclic Letters, 2014.
- Spectroscopic Data of Fluoroquinolone Analogs: Urbaniak, B., & Kokot, Z. J. [3][4] "Spectroscopic investigations of fluoroquinolones metal ion complexes." Acta Poloniae Pharmaceutica, 2013. [3]
- General Quinoline NMR Shifts: ChemicalBook. "2-Chloroquinoline 1H NMR Spectrum."
- Computed Properties & Safety: PubChem. "**2-chloro-6-fluoroquinoline-3-carbonitrile** (Compound)." National Library of Medicine.

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Sources

- 1. PubChemLite - 2-chloro-6-fluoroquinoline-3-carbonitrile (C10H4ClFN2) [pubchemlite.lcsb.uni.lu]
- 2. heteroletters.org [heteroletters.org]
- 3. mdpi.com [mdpi.com]
- 4. ptfarm.pl [ptfarm.pl]
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